1-Boc-4-(2-bromophenyl)piperidine
Overview
Description
1-Boc-4-(2-bromophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a bromophenyl group at the 4-position of the piperidine ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Mechanism of Action
Target of Action
1-Boc-4-(2-bromophenyl)piperidine is a research chemical It’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals .
Mode of Action
It is known to be an intermediate in the manufacture of fentanyl and related derivatives . These compounds typically work by binding to and activating opioid receptors in the brain, which are involved in the perception of pain.
Biochemical Pathways
As an intermediate in the synthesis of fentanyl and related compounds, it may indirectly influence the opioidergic system, which includes pathways involving endorphins and enkephalins .
Result of Action
Compounds synthesized using this chemical as an intermediate, such as fentanyl, can have potent analgesic effects due to their action on the opioidergic system .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-(2-bromophenyl)piperidine can be synthesized through a multi-step process. One common method involves the reaction of 4-(2-bromophenyl)piperidine with a tert-butoxycarbonylating agent, such as tert-butoxycarbonyl chloride, in the presence of a base like triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through standard techniques like column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(2-bromophenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or organolithium reagents.
Reduction Reactions: The compound can be reduced to form the corresponding phenylpiperidine derivative. This reduction can be achieved using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of piperidone derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like Grignard reagents (e.g., phenylmagnesium bromide) or organolithium reagents (e.g., n-butyllithium) in anhydrous ether or tetrahydrofuran.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Formation of various substituted phenylpiperidine derivatives.
Reduction: Formation of 4-(2-phenyl)piperidine.
Oxidation: Formation of piperidone derivatives.
Scientific Research Applications
1-Boc-4-(2-bromophenyl)piperidine has several applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is employed in the synthesis of drug candidates for various therapeutic areas, including central nervous system disorders and cancer.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
1-Boc-4-(4-bromophenyl)piperidine: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
1-Boc-4-(2-chlorophenyl)piperidine: Similar structure but with a chlorine atom instead of a bromine atom.
1-Boc-4-(2-fluorophenyl)piperidine: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness: 1-Boc-4-(2-bromophenyl)piperidine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence the reactivity and selectivity of the compound in chemical reactions. The presence of the Boc protecting group also provides stability and allows for selective deprotection under mild conditions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXFQBYMFQBMFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.